2-Chloro-4-fluoro-5-nitrobenzaldehyde
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzaldehyde is an important organic intermediate used for synthesizing medicines and pesticides . It is a white or light yellow crystalline solid .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzaldehyde involves several steps. The process starts with a nitration reaction on 2-chloro-4-fluorotoluene, followed by a bromination reaction in the presence of benzoyl peroxide. The final step involves a hydrolysis and oxidation reaction to obtain the product .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluoro-5-nitrobenzaldehyde is C7H3ClFNO3. It has a molecular weight of 203.56 .Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-5-nitrobenzaldehyde is a solid at room temperature. It has a density of 1.6±0.1 g/cm3 and a boiling point of 303.6±42.0 °C at 760 mmHg . It is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide .Scientific Research Applications
Organic Synthesis
“2-Chloro-4-fluoro-5-nitrobenzaldehyde” is used as an important raw material and intermediate in organic synthesis . It can participate in various reactions to form complex organic compounds.
Pharmaceuticals
This compound can be used in the synthesis of pharmaceuticals . It can be used to create drug molecules that have therapeutic effects.
Agrochemicals
In the field of agrochemicals, “2-Chloro-4-fluoro-5-nitrobenzaldehyde” can be used as a precursor to synthesize pesticides, herbicides, and other agrochemicals .
Dye Manufacturing
This compound can also be used in the production of dyes . The nitro group (-NO2) in the compound can contribute to the color of the dye.
Material Science
In material science, this compound can be used in the synthesis of new materials . The presence of different functional groups allows for a wide range of possible reactions.
Analytical Chemistry
In analytical chemistry, “2-Chloro-4-fluoro-5-nitrobenzaldehyde” can be used as a reagent or a standard for various analytical techniques .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s commonly used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific compounds it helps synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C .
properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIAPRHNXBCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543919 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99329-85-8 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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